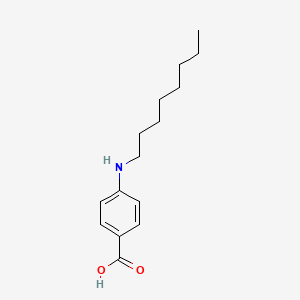

4-Octylamino-benzoic acid

Description

Historical Context and Chemical Significance within Aminobenzoic Acid Chemistry

Aminobenzoic acids are a class of molecules that have been historically significant in chemistry. The simplest member, 4-aminobenzoic acid (PABA), is known for its biological roles and as a precursor in the synthesis of dyes and pharmaceuticals. researchgate.net The introduction of an N-alkyl chain, such as the octyl group in 4-Octylamino-benzoic acid, represents a critical modification within this class of compounds. This structural alteration significantly impacts the molecule's physical properties, such as solubility and melting point, by introducing lipophilicity.

Chemically, this compound is significant due to its dual reactivity. The carboxylic acid group can undergo esterification or amidation, while the secondary amine can be further alkylated or participate in condensation reactions. The presence of both the amino group and the carboxylic acid group allows for potential hydrogen bonding, which can influence its interactions with other molecules and its self-assembly behavior. ontosight.ai The interplay between the hydrophilic acid group and the hydrophobic octyl chain makes it an amphiphilic molecule, a key characteristic for its use in materials and supramolecular science.

Foundational Role in Organic Synthesis and Polymer Science

This compound serves as a crucial monomer in the field of polymer chemistry, particularly in the synthesis of aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength. The long octyl side chains on the polyamide backbone disrupt the tight packing of the polymer chains, which can improve solubility in common organic solvents without sacrificing the desirable properties of the rigid main chain. researchgate.net

Research has demonstrated that the polycondensation of esters of this compound can proceed via a chain-growth mechanism. This method allows for the synthesis of well-defined aramids with controlled molecular weights and low polydispersity, which is a significant advancement over traditional step-growth polymerization. mdpi.com For instance, the polymerization of phenyl 4-(octylamino)benzoate, initiated by phenyl 4-nitrobenzoate, yields aramids with a narrow molecular weight distribution. mdpi.com This control over polymer architecture is essential for creating materials with tailored properties for specific applications. The compound and its esters are also used in copolymerization reactions to create novel materials with specific functionalities. mdpi.com

Emerging Relevance in Biological and Supramolecular Systems

The unique structure of this compound and its derivatives has garnered interest in medicinal chemistry and supramolecular science. While the specific biological activities of this compound itself are not extensively documented, derivatives have shown promise. ontosight.ai For example, structurally related compounds where the benzoic acid scaffold is modified with an octylamino group have been investigated as potential therapeutic agents. ontosight.ainih.gov Studies on related 4-amino-3-sulfamoyl-benzoic acids have shown that the n-octyl chain contributes significantly to the inhibitory activity against certain biological targets, such as the NKCC1 cotransporter. nih.govacs.org This suggests that the octylamino moiety is a key feature for designing new bioactive molecules. nih.gov

In supramolecular chemistry, the ability of molecules to self-assemble into ordered structures through non-covalent interactions is paramount. The bifunctional nature of this compound, with its hydrogen-bond donating and accepting groups, makes it an excellent candidate for building such assemblies. ontosight.ai Aminobenzoic acid derivatives are known to form complex supramolecular architectures, such as helices and sheets, through hydrogen bonding and π-π stacking interactions. acs.orgresearchgate.net The long alkyl chain of this compound can further direct the formation of these structures, leading to the creation of novel nanomaterials with potential applications in electronics and catalysis.

Scope and Objectives of Contemporary Research Endeavors

Current research on this compound and its derivatives is focused on several key objectives. A primary goal is the development of new functional polymers with precisely controlled structures. By using this compound in chain-growth polycondensation, scientists aim to create novel aramids with enhanced solubility and processability for use in advanced textiles, composites, and electronics. mdpi.commdpi.com

Another major research direction is the exploration of its potential in medicinal chemistry. Building on findings that the octylamino group can enhance biological activity, researchers are designing and synthesizing new derivatives as potential inhibitors for various enzymes and receptors. nih.govacs.org The objective is to develop new therapeutic agents for a range of conditions. nih.gov

Furthermore, the role of this compound in supramolecular chemistry is an active area of investigation. Researchers are studying how its unique amphiphilic structure can be used to control the self-assembly of molecules into complex, functional nanostructures. researchgate.netnankai.edu.cn The overarching goal is to harness the fundamental chemical properties of this versatile molecule to create innovative solutions in materials science, medicine, and nanotechnology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H23NO2 |

| IUPAC Name | 4-(octylamino)benzoic acid |

| Identifier | CHEMBL31536 ontosight.ai |

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Application/Finding | Reference |

| Polymer Science | Monomer for chain-growth polycondensation to synthesize well-defined aromatic polyamides. | mdpi.com |

| Polymer Science | Used in copolymerization to create novel copolybenzamides with good solubility. | mdpi.com |

| Medicinal Chemistry | The n-octyl chain was found to be optimal for NKCC1 inhibitory activity in related structures. | nih.govacs.org |

| Supramolecular Chemistry | Aminobenzoic acid derivatives self-assemble into complex structures like helices and sheets. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

4-(octylamino)benzoic acid |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-16-14-10-8-13(9-11-14)15(17)18/h8-11,16H,2-7,12H2,1H3,(H,17,18) |

InChI Key |

UOPFJBGJNMUVAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Routes to 4-Octylamino-benzoic Acid and its Precursors

The synthesis of this compound is primarily achieved through the N-alkylation of 4-aminobenzoic acid. This process involves the introduction of an octyl group onto the nitrogen atom of the amino moiety. The general precursors for this synthesis are 4-aminobenzoic acid and a suitable octyl-containing electrophile, such as octyl bromide or octyl iodide.

Preparation of N-Alkyl-substituted Benzoic Acid Scaffolds

The fundamental approach to creating N-alkyl-substituted benzoic acid scaffolds, such as this compound, involves the reaction of an aminobenzoic acid with an alkyl halide. A common method is the direct alkylation of 4-aminobenzoic acid. For instance, the synthesis of 4-(Methylamino)benzoic acid involves dissolving the starting material in a solvent like methanol (B129727) and water, followed by the dropwise addition of a base such as sodium hydroxide (B78521) solution. chemicalbook.com The reaction proceeds at room temperature, and after completion, the pH is adjusted to precipitate the N-alkylated product. chemicalbook.com

Another established method for preparing similar structures involves the hydrolysis of the corresponding ester. For example, 4-[[3-(p-chlorophenyl)propyl]ethylamino]benzoic acid is synthesized by dissolving its ethyl ester precursor in ethanol (B145695) and refluxing it with potassium hydroxide to saponify the ester group, yielding the desired carboxylic acid. prepchem.com This two-step approach—esterification followed by alkylation and then hydrolysis—is a versatile strategy for producing N-alkyl-substituted benzoic acids.

A general procedure for the synthesis of N-alkylated aminobenzoic acid esters, which are precursors to the final acid, can be described as follows: 4-aminobenzoic acid is first esterified (e.g., to ethyl 4-aminobenzoate). This ester is then reacted with an alkyl halide (e.g., octyl bromide) in the presence of a base (like potassium carbonate) and a solvent (such as acetone) under reflux conditions. The resulting N-octyl-substituted ester is then hydrolyzed using a strong base (e.g., KOH) to yield this compound.

| Method | Starting Materials | Reagents | Key Conditions | Product Type |

| Direct Alkylation | 4-aminobenzoic acid, Alkyl halide | Base (e.g., NaOH) | Room Temperature | N-Alkyl-aminobenzoic acid |

| Ester Hydrolysis | N-Alkyl-aminobenzoic acid ester | Base (e.g., KOH) | Reflux in Ethanol | N-Alkyl-aminobenzoic acid |

Multi-step Synthesis and Intermediate Derivatization

Multi-step syntheses allow for the construction of more complex molecules and the introduction of various functional groups. The synthesis of 4-aminobenzoic acid itself, a key precursor, can be achieved by the catalytic hydrogenation of p-nitrobenzoic acid using a Raney nickel catalyst under hydrogen pressure at elevated temperatures. chemicalbook.com

Once 4-aminobenzoic acid is obtained, derivatization can occur at multiple sites. For example, in the synthesis of 4-N-solanesylamino-benzoic acid glycosyl esters, 4-N-solanesylamino-benzoic acid is reacted with O-acetylglucopyranosyl bromide to form the corresponding glycosyl ester. researchgate.net This illustrates how the carboxylic acid group can be modified after the N-alkylation step.

A representative multi-step synthesis for a derivative is the preparation of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. mdpi.com This process starts with 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, which is reacted with the amino acid valine in the presence of sodium hydroxide. mdpi.com This demonstrates a pathway where a complex benzoyl chloride is first synthesized and then coupled with an amine, a strategy that could be adapted for this compound by first preparing 4-(octylamino)benzoyl chloride.

Derivatization Strategies for Functionalized Analogs

Derivatization of the this compound scaffold is crucial for exploring its chemical and biological properties, particularly for structure-activity relationship (SAR) studies.

Synthesis of Sulfamoyl-Substituted 4-Octylaminobenzoic Acid Derivatives

The introduction of a sulfamoyl group (-SO₂NH₂) can significantly alter the properties of a molecule. The synthesis of sulfamoyl-substituted benzoic acid derivatives often begins with the chlorosulfonation of a benzoic acid precursor. nih.gov This creates a sulfonyl chloride intermediate, which can then be reacted with various amines to form the desired sulfonamide. nih.govresearchgate.net

For a this compound derivative, this would involve a multi-step process. A protected 4-aminobenzoic acid could be chlorosulfonated, followed by reaction with an amine to form the sulfonamide. Subsequent N-alkylation with an octyl group and deprotection would yield the target molecule. Alternatively, a pre-formed sulfamoylbenzoic acid could be subjected to N-alkylation. For instance, the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives has been demonstrated where methyl 4-(chlorosulfonyl)benzoate is reacted with an amine, followed by alkylation at the sulfonamide nitrogen and subsequent hydrolysis of the methyl ester to yield the final carboxylic acid. researchgate.net

A general route for synthesizing sulfamoyl-benzamide derivatives involves a linear approach starting from the chlorosulfonation of benzoic acids, followed by sulfonamide formation, and finally carboxamide synthesis. nih.gov

Introduction of Diverse Substituents for Structure-Activity Exploration

To explore structure-activity relationships (SAR), a wide array of substituents can be introduced onto the this compound core. SAR studies are essential for optimizing the biological activity of a lead compound. nih.govnih.gov For example, in the development of TRPV1 receptor antagonists, various analogs of a lead compound were synthesized to probe the effect of different substituents on the molecule's activity. nih.gov

The synthesis of 4-(benzylideneamino) benzoic acid derivatives involves the condensation of substituted benzaldehydes with 4-aminobenzoic acid. researchgate.net A similar strategy could be applied to this compound, reacting it with various aldehydes to introduce diverse benzylidene moieties at the amino position, although this would replace the octyl group. A more relevant approach involves modifying the aromatic ring or the carboxylic acid function of the this compound scaffold.

The synthesis of 2,5-substituted benzoic acid analogs has been used to develop inhibitors of anti-apoptotic proteins. nih.gov This involves building the molecule from a substituted aromatic core, allowing for varied chemical functionalization at specific positions. nih.gov This highlights the importance of strategically placing different chemical groups to probe interactions with biological targets.

| Derivative Class | Synthetic Strategy | Key Intermediate | Purpose |

| Sulfamoyl Derivatives | Chlorosulfonation followed by amination | Benzoic acid sulfonyl chloride | Modify electronic properties, introduce hydrogen bonding sites |

| Benzylideneamino Analogs | Condensation with aldehydes | Schiff base (imine) | Introduce steric bulk and diverse aromatic systems |

| Ring-Substituted Analogs | Synthesis from pre-substituted precursors | Substituted benzene (B151609) rings | Probe specific binding pockets in biological targets |

Polymerization and Oligomerization Reactions

This compound possesses both an amine and a carboxylic acid group, making it a potential monomer for polymerization reactions, particularly for the synthesis of polyamides. The polymerization of aminobenzoic acids can lead to the formation of aramids, a class of aromatic polyamides. For instance, poly(o-aminobenzoic acid) has been synthesized via oxidative polymerization. researchgate.net

While direct polymerization of this compound is not widely documented, related monomers are used in various polymerization techniques. The synthesis of polystyrene-block-poly(4-vinylbenzoic acid) using reversible addition-fragmentation chain transfer (RAFT) polymerization shows how benzoic acid moieties can be incorporated into complex polymer architectures. core.ac.uk Benzoic acid itself has been shown to segregate within the crystalline cavities of polymers like syndiotactic polystyrene. mdpi.com

Furthermore, amine-containing polymers can form stable polymeric salts with benzoic acids that have long substituents, such as octyloxy benzoic acids. scielo.org.mx This suggests that this compound could interact with or be incorporated into polymer chains through non-covalent salt formation.

Oligomerization, the formation of short-chain polymers, is another possibility. The protease papain has been used to catalyze the oligomerization of hydrophobic amino acids, forming oligopeptides. mdpi.com While this is an enzymatic process, it highlights the potential for the amino acid-like structure of this compound to undergo condensation reactions to form oligomers under certain conditions. Synthetic polymers known as "foldamers" have been developed from β-amino acids, which adopt predictable, well-ordered conformations similar to proteins. google.com

Chain-Growth Condensation Polymerization of (Octylamino)benzoic Acid Esters

The chain-growth condensation polymerization of esters of 4-(octylamino)benzoic acid represents a significant method for the synthesis of N-alkylated poly(p-benzamide)s. In a study on the direct condensation polymerization of various N-alkylated p-aminobenzoic acids, the octyl-substituted monomer was successfully polymerized. This process utilized a condensation reagent system composed of hexachloroethane (B51795), triphenylphosphine (B44618), and pyridine.

The resulting N-octylated poly(p-benzamide) was obtained in a 46% yield. The polymer exhibited good solubility in chloroform, concentrated sulfuric acid, and m-cresol, a characteristic attributed to the presence of the long alkyl side chain which reduces the dipolar-dipolar interactions between the polymer main chains. Thermal analysis of the N-alkylated poly(p-benzamide) series, including the N-octyl derivative, showed a 10% weight loss occurring around 440°C under a nitrogen atmosphere, indicating significant thermal stability.

Below is a data table summarizing the polymerization results for N-octylated poly(p-benzamide).

| Monomer | Polymerization Method | Condensation Reagents | Yield (%) | Solubility | Thermal Stability (10% weight loss) |

| 4-(Octylamino)benzoic acid | Direct Condensation Polymerization | Hexachloroethane, Triphenylphosphine, Pyridine | 46 | Chloroform, conc. H₂SO₄, m-cresol | ~440°C |

Cyclization Reactions: Formation of Cyclic Dimers, Trimers, and Hexamers

There is limited specific information available in the reviewed literature regarding the cyclization of this compound to form cyclic dimers, trimers, and hexamers. While the synthesis of cyclic oligomers from various amino acids is a known area of research, detailed studies focusing on N-alkylated p-aminobenzoic acids, particularly the octyl derivative, are not extensively documented. The inherent rigidity of the p-substituted benzene ring and the steric hindrance from the octyl group may influence the propensity for intramolecular versus intermolecular reactions, which would be a key factor in the formation of such cyclic compounds. Further research is required to explore the specific conditions and catalysts that might facilitate the controlled cyclization of this compound into discrete cyclic oligomers.

Initiator Applications in Controlled Polymerization Processes (e.g., Ring-Opening Polymerization)

The application of this compound as an initiator in controlled polymerization processes, such as the ring-opening polymerization (ROP) of cyclic esters, is not well-documented in the current scientific literature. While various amino acids and amine-containing compounds have been investigated as initiators for ROP, specific studies detailing the use of N-alkylated p-aminobenzoic acids for this purpose are scarce. vot.pl The presence of both an amino and a carboxylic acid group could potentially allow it to act as a bifunctional initiator. However, the reactivity and efficiency of this compound in initiating and controlling such polymerizations would depend on several factors, including the monomer type, reaction conditions, and the potential for side reactions. Further investigation is needed to establish the viability and effectiveness of this compound as an initiator in controlled polymerization.

Palladium-Catalyzed Reactions and Cross-Coupling Methodologies

The structural motifs of an aryl halide (or a derivative where the carboxylic acid is converted to a leaving group) and a secondary amine make this compound a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. mpg.dechemrxiv.orgnih.gov In a potential application, the aryl halide derivative of this compound could be coupled with a primary or secondary amine. Conversely, the secondary amine of this compound itself could react with an aryl halide. The choice of palladium catalyst and ligand is crucial and is typically tailored to the specific substrates. mpg.de

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. vot.pl An aryl halide derivative of this compound could potentially undergo a Heck reaction with various alkenes to form a substituted alkene product. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Suzuki Coupling: The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. An aryl halide derivative of this compound could be a suitable coupling partner for a variety of boronic acids or their esters. This would result in the formation of a biaryl compound. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

While these reactions are well-established for a broad range of substrates, specific studies detailing the optimization and scope of these palladium-catalyzed cross-coupling reactions with this compound derivatives are not extensively reported. The electronic and steric properties of the octylamino and benzoic acid groups would likely influence the reactivity and outcome of these transformations.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The molecular structure of 4-Octylamino-benzoic acid can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy. The expected chemical shifts (δ) are predicted based on the analysis of analogous compounds such as 4-aminobenzoic acid and other 4-substituted benzoic acids rsc.orgmdpi.com.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative map of the different hydrogen environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the octyl chain, the amine proton, and the carboxylic acid proton. The aromatic region will display a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons ortho to the carboxyl group are expected to resonate downfield compared to those ortho to the electron-donating amino group. The octyl chain will produce a series of multiplets, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons, and the eight carbons of the alkyl chain. The carboxyl carbon is the most deshielded, appearing significantly downfield (around 170 ppm) docbrown.info. The aromatic carbons will show four distinct signals due to the para-substitution pattern, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxyl group. The carbons of the octyl chain will appear in the aliphatic region of the spectrum (typically 14-45 ppm).

The combination of these 1D NMR techniques, potentially supplemented by 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and connectivity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on data for analogous compounds like 4-aminobenzoic acid and 4-butyl benzoic acid rsc.orgnih.gov.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | ~12.0-13.0 (s, 1H) | ~170.0 |

| Aromatic C-H (ortho to -COOH) | ~7.8 (d, 2H) | ~131.5 |

| Aromatic C-H (ortho to -NHR) | ~6.6 (d, 2H) | ~113.0 |

| Aromatic C (ipso to -COOH) | - | ~120.0 |

| Aromatic C (ipso to -NHR) | - | ~153.0 |

| Amine (-NH-) | ~5.0-6.0 (br s, 1H) | - |

| Methylene (-NH-CH₂ -) | ~3.1 (t, 2H) | ~44.0 |

| Methylene (-(CH₂)₆-) | ~1.2-1.6 (m, 10H) | ~22.0-32.0 |

| Methyl (-CH₃) | ~0.9 (t, 3H) | ~14.0 |

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

When monomers like this compound are incorporated into polymers, such as polyamides or polyesters, NMR spectroscopy becomes a powerful tool for analyzing the resulting polymer's microstructure. The detailed structural information provided by NMR is crucial for understanding the material's physical and chemical properties nih.gov.

For a copolymer containing this compound, ¹³C NMR can be used to determine the copolymer composition and monomer sequence distribution. The chemical shifts of the carbons in the polymer backbone, particularly those near the monomer linkages, are sensitive to the nature of the neighboring monomer units researchgate.net. By analyzing the splitting patterns and relative intensities of these peaks, one can quantify the distribution of monomer sequences (e.g., dyads, triads), which reveals whether the copolymer has a random, alternating, or blocky microstructure nih.govdtic.mil.

Furthermore, solid-state NMR can be employed to characterize the morphology and chain dynamics of these polymers in their solid form. This technique can differentiate between crystalline and amorphous regions and provide insights into the packing of polymer chains, which is essential for relating the molecular structure to macroscopic material properties dtic.mil.

High-Performance Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with exceptional accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of its elemental formula (C₁₅H₂₃NO₂). The calculated exact mass of the neutral molecule is 249.1729, and its protonated form [M+H]⁺ would be observed at m/z 250.1802 in positive ion mode ESI-MS.

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, key fragmentation pathways are expected to include:

Alpha-cleavage: The bond between the first and second carbon of the octyl chain (alpha to the nitrogen atom) is prone to cleavage. This results in the loss of a C₇H₁₅ radical and the formation of a stable, resonance-delocalized cation.

Loss of the Alkyl Chain: Cleavage of the C-N bond can lead to the loss of the entire octyl group.

Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) or the COOH radical (45 Da) is a common fragmentation pathway for benzoic acids libretexts.org.

Alkyl Chain Fragmentation: The octyl chain itself can fragment, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units) libretexts.org.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure / Description | Fragmentation Pathway |

| 249 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 234 | [M - CH₃]⁺ | Loss of a terminal methyl radical |

| 150 | [H₂N-C₆H₄-COOH]⁺ | Loss of C₇H₁₄ (octene) via rearrangement |

| 138 | [M - C₈H₁₅]⁺ | Alpha-cleavage with H transfer |

| 137 | [4-aminobenzoic acid]⁺ | Loss of the octyl radical |

| 120 | [H₂N-C₆H₅]⁺ | Loss of COOH radical from m/z 137 |

| 92 | [C₆H₅NH]⁺ | Loss of CO from m/z 120 |

When this compound is present in a complex mixture, such as a reaction medium or a biological sample, its detection and quantification require a separation step prior to mass analysis. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the premier technique for this purpose.

The UPLC system separates the components of the mixture based on their physicochemical properties (e.g., polarity) using a stationary phase (column) and a mobile phase helixchrom.com. For a compound like this compound, a reversed-phase column (e.g., C18) would typically be used. The separation method is optimized by adjusting the mobile phase composition (e.g., a gradient of acetonitrile and water with a formic acid modifier) to achieve a sharp peak with a unique retention time nih.govnih.gov.

Following separation, the analyte is ionized (commonly by electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 250.2) is selected and fragmented. The intensity of one or more specific product ions is then monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of the target compound even at very low concentrations in complex matrices rsc.org.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide valuable information about the functional groups present in a molecule and are complementary to each other.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The carboxylic acid O-H stretch will appear as a very broad band in the 2500-3300 cm⁻¹ region, a hallmark of hydrogen-bonded dimers in the solid state docbrown.inforesearchgate.net. The C=O stretching vibration of the carboxyl group will give a strong, sharp absorption around 1680-1710 cm⁻¹ docbrown.info. Other key absorptions include the N-H stretch around 3300-3400 cm⁻¹, C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the octyl chain (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1500-1600 cm⁻¹ region researchgate.net.

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the benzene ring around 1600 cm⁻¹ researchgate.net. The aliphatic C-H stretching and bending modes of the octyl chain would also be clearly visible.

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering insights into intermolecular interactions like hydrogen bonding.

Table 3: Predicted Principal Vibrational Bands for this compound Predicted values based on data for analogous compounds like 4-aminobenzoic acid and benzoic acid docbrown.inforesearchgate.net.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3350 | N-H Stretch | IR, Raman |

| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |

| ~2950-2850 | Aliphatic C-H Stretch | IR, Raman |

| ~3300-2500 | O-H Stretch (Carboxylic Acid Dimer) | IR |

| ~1710-1680 | C=O Stretch (Carboxylic Acid) | IR |

| ~1610, ~1590 | Aromatic C=C Stretch | IR, Raman |

| ~1430 | Aliphatic C-H Bend | IR |

| ~1310 | C-O Stretch / O-H Bend | IR |

| ~1280 | C-N Stretch | IR, Raman |

| ~920 | O-H Out-of-plane Bend (Dimer) | IR |

Chromatographic Separation and Characterization Techniques

Chromatographic methods are indispensable for the purification and characterization of this compound and its potential polymeric derivatives.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique ideally suited for assessing the purity of this compound. A typical UPLC method for this compound would involve a reversed-phase separation mechanism.

A hypothetical UPLC method for the purity assessment of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 or C8, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid |

| Elution | Gradient elution, starting with a high percentage of mobile phase A |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 30 - 50 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of the compound |

| Injection Volume | 1 - 5 µL |

This method would effectively separate this compound from starting materials, by-products, and degradation products. The high efficiency of UPLC allows for rapid analysis times and sensitive detection of impurities. Quantification of purity can be achieved by measuring the peak area percentage of the main component.

Should this compound be used as a monomer for polymerization, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary technique for determining the molecular weight distribution of the resulting polymer. GPC separates molecules based on their hydrodynamic volume in solution.

For aromatic polyamides derived from N-alkylated p-aminobenzoic acids, GPC is crucial for characterizing the success of the polymerization. The molecular weight and polydispersity index (PDI) are key parameters that influence the polymer's physical and mechanical properties.

A representative GPC analysis of a polymer derived from this compound would involve the following:

| Parameter | Condition |

| Columns | Set of columns packed with porous, cross-linked polystyrene-divinylbenzene beads of varying pore sizes |

| Mobile Phase | A suitable solvent for the polymer, such as N,N-dimethylformamide (DMF) or m-cresol, often with additives like LiBr to prevent aggregation |

| Flow Rate | ~1.0 mL/min |

| Temperature | Elevated temperatures may be required to ensure polymer solubility and reduce solvent viscosity |

| Detection | Refractive Index (RI) detector, often coupled with a light scattering detector for absolute molecular weight determination |

| Calibration | Polystyrene standards of known molecular weight |

The GPC results would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn), offering a comprehensive overview of the polymer's chain length distribution.

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the atomic arrangement in the solid state.

For instance, the crystal structures of other N-substituted aminobenzoic acids often reveal extensive hydrogen bonding networks. The carboxylic acid groups typically form dimeric structures through O-H···O hydrogen bonds. The amino group can also participate in N-H···O hydrogen bonds, leading to the formation of chains or sheets. The packing of the molecules in the crystal lattice would be influenced by van der Waals interactions between the aromatic rings and the octyl chains.

Research on N-alkylated poly(p-benzamide)s, including the octyl derivative, has utilized wide-angle X-ray scattering (WAXS) to investigate their crystalline structure. researchgate.net These studies indicate that polymers with longer alkyl side chains (n>3) are crystalline. researchgate.net The packing of the polymer chains is influenced by the length of the alkyl group, with longer chains potentially leading to different crystalline lattices. researchgate.net For example, N-heptadecylated poly(p-benzamide) exhibits hexagonal packing of the long side chains. researchgate.net This suggests that this compound itself has a high propensity for crystallization, and its polymer would likely exhibit a semi-crystalline morphology.

Insights into Solid-State Molecular Packing and Intermolecular Interactions

While a definitive crystal structure for this compound is not publicly available in crystallographic databases, a comprehensive understanding of its solid-state molecular packing and intermolecular interactions can be inferred from the well-documented behaviors of analogous compounds, such as p-aminobenzoic acid (PABA) and other long-chain n-alkyl carboxylic acids. The molecular architecture of this compound, featuring a rigid aromatic core with hydrogen-bonding functional groups at opposite ends and a flexible hydrophobic alkyl chain, suggests a packing arrangement governed by a combination of strong directional hydrogen bonds and weaker, non-directional van der Waals forces.

The primary and most influential intermolecular interaction in the crystal lattice of this compound is expected to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This is a nearly ubiquitous supramolecular synthon in the crystal structures of carboxylic acids. These dimers are formed by a pair of O—H···O hydrogen bonds, creating a stable eight-membered ring.

In addition to the carboxylic acid dimerization, the secondary amine group (N-H) provides a donor site for further hydrogen bonding. It is anticipated that the amino group will engage in N—H···O hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring dimer. This interaction would serve to link the primary dimer units into extended one-dimensional chains or two-dimensional sheets.

Based on the analysis of related structures, the following tables provide hypothetical yet representative data for the key intermolecular interactions anticipated in the crystal structure of this compound.

Table 1: Postulated Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O—H···O | ~ 0.85 | ~ 1.80 | ~ 2.65 | ~ 170 |

| N—H···O | ~ 0.88 | ~ 2.10 | ~ 2.98 | ~ 165 |

This table presents expected hydrogen bond parameters based on typical values observed in crystal structures of similar aromatic carboxylic acids.

Table 2: Anticipated Short Intermolecular Contacts

| Contact | Distance (Å) |

| C-H···O | 2.4 - 2.8 |

| C-H···π | 2.6 - 3.0 |

| π···π stacking | 3.3 - 3.8 |

This table outlines plausible short intermolecular contacts, other than conventional hydrogen bonds, that are likely to contribute to the stability of the crystal lattice.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, employing the principles of quantum physics to model molecular properties. For 4-Octylamino-benzoic acid, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

The first step in any QM study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The process would systematically adjust bond lengths, bond angles, and dihedral (torsional) angles until the forces on each atom are negligible.

Studies on similar molecules, such as N-octylaniline, have utilized DFT functionals like M06-2X with basis sets such as 6-31+G(d,p) for accurate geometry optimization. kaist.ac.kr The resulting optimized structure would provide precise data on the planarity of the benzoic acid group, the orientation of the octylamino chain relative to the aromatic ring, and the intramolecular interactions, such as potential hydrogen bonding between the amine hydrogen and the carboxylic acid group.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes mapping the electron density distribution to understand charge localization and generating electrostatic potential (ESP) maps. The ESP map would visualize the regions of positive and negative charge, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) sites of the molecule, such as the lone pairs on the oxygen and nitrogen atoms and the acidic proton of the carboxyl group.

A significant advantage of QM calculations is the ability to predict spectroscopic data, which can be used to interpret or verify experimental results.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing these predicted shifts with experimental data helps in the definitive assignment of spectral peaks. For instance, calculations would differentiate the chemical shifts of the eight distinct carbons in the octyl chain.

IR and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies can be predicted. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Each calculated frequency is associated with a specific vibrational mode, such as the C=O stretch of the carboxylic acid, the N-H bend of the amine, or the various C-H stretches of the alkyl chain and aromatic ring. While no specific predictions for this compound are published, studies on related aminobenzoic acid derivatives show excellent agreement between DFT-calculated and experimental IR spectra. mdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid ring system.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. Computational studies on nanographenes have utilized the HOMO-LUMO gap to assess electronic properties, a technique directly applicable here. hiroshima-u.ac.jp

From these parameters, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

While strain energy is typically low in a flexible molecule like this compound, it becomes a crucial factor when the molecule is incorporated into a larger, constrained structure, such as a macrocycle or a foldamer. Research on the cyclic trimerization of substituted 4-alkylaminobenzoic acids highlights the importance of molecular geometry in directing synthesis. rsc.org A theoretical study on a belt-shaped cyclic hexamer derived from a related aminobenzoic acid calculated a significant strain energy of approximately 100.9 kcal·mol⁻¹, demonstrating the energetic cost of forcing the molecular units into a constrained, cyclic arrangement. researchgate.net Such an analysis for this compound would be vital for designing and understanding the thermodynamics of its potential supramolecular assemblies.

Molecular Modeling and Simulation

While QM methods provide high accuracy, their computational cost limits them to relatively small systems or single molecules. Molecular modeling and simulation techniques, often using classical mechanics (force fields), allow for the study of larger systems and longer timescales.

The octyl chain of this compound introduces significant conformational flexibility. The molecule can exist in numerous spatial arrangements (conformers) due to rotation around its single bonds. Exploring this conformational space is essential for understanding its behavior in solution and its ability to crystallize or bind to a target.

A systematic conformational analysis, analogous to studies performed on para-substituted benzoic acids with flexible chains, would be conducted. researchgate.net This involves rotating the key dihedral angles—specifically the C-C bonds within the octyl chain and the C-N bond connecting it to the ring—and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES), which maps the energy landscape of the molecule. The minima on this surface correspond to stable, low-energy conformers. For a flexible chain like the octyl group, this can result in a large number of possible conformers. researchgate.net Understanding the energy barriers between these conformers provides insight into the dynamics of the molecule and which shapes are most likely to be present at a given temperature.

Below is a table outlining the key rotatable bonds that would be the focus of a conformational analysis for this compound.

| Bond Name | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description of Rotation |

| τ1 | C(ring) | C(ring) | C(carboxyl) | O(hydroxyl) | Rotation of the carboxylic acid group |

| τ2 | C(ring) | C(ring) | N | H | Rotation around the C-N bond |

| τ3 | C(ring) | N | C1(octyl) | C2(octyl) | Rotation of the entire octyl chain |

| τ4-τ9 | C(n) | C(n+1) | C(n+2) | C(n+3) | Rotations within the flexible octyl chain |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide a molecular-level understanding of its dynamic behavior in various environments. Although specific MD studies on this compound are not widely documented, the principles are well-established from research on related benzoic acid derivatives. rsc.orggu.se

Classical MD simulations can investigate the aggregation of molecules like benzoic acid in different states and confined spaces such as nanocavities or nanotubes. rsc.org These simulations reveal how intermolecular forces, particularly hydrogen bonding from the carboxylic acid and amino groups, influence the collective dynamics of the liquid. rsc.org Confinement has been shown to impact the liquid's collective dynamics, increasing viscosity and slowing rotational correlation times. rsc.org

Furthermore, MD simulations are crucial for studying the interaction of these molecules with biological membranes and surfaces. gu.senih.gov Simulations can predict the rate of permeation across lipid bilayers by calculating the potential of mean force (PMF) and the position-dependent diffusivity of the solute along the transmembrane axis. nih.gov For charged surfaces, MD can model adsorption behavior at different pH levels, providing insight into how electrostatic repulsion and attraction govern the interaction between the molecule and the surface. gu.se In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing a dynamic view of the binding interactions predicted by docking studies. semanticscholar.org

In Silico Drug Design and Chemoinformatics

In silico drug design utilizes computational methods to identify and optimize potential drug candidates, significantly reducing the time and cost associated with experimental screening. ijraset.comijesi.org The structural features of this compound—a benzoic acid scaffold modified with an octylamino group—make it an interesting subject for medicinal chemistry research. ontosight.ai Benzoic acid derivatives are known to possess a range of biological activities and have been the focus of various drug discovery efforts. ontosight.aiproquest.com

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of molecules that are known to be active. A pharmacophore model, which defines the essential spatial arrangement of features responsible for biological activity, can be generated from a set of active compounds. unibo.it This model is then used as a filter to screen databases for new molecules that match the pharmacophore, leading to the identification of novel molecular scaffolds. unibo.it

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein or enzyme is available, SBVS can be employed. This approach involves docking candidate molecules from a database into the target's binding site. ijesi.orgnih.gov Computer algorithms calculate the binding affinity and score the poses based on steric and electrostatic interactions. ijesi.org For example, in a study to find new inhibitors for the Trypanosoma cruzi trans-sialidase enzyme, a structure-based virtual screening of benzoic acid derivatives was performed, successfully identifying promising inhibitor candidates with favorable binding energies. nih.gov

The general workflow for virtual screening is outlined in the table below.

| Step | Description | Objective |

| 1. Target Selection | Identify and validate a biological target (e.g., enzyme, receptor) crucial for a disease pathway. | Define the focus of the drug discovery effort. |

| 2. Database Preparation | Compile a large library of small molecules (ligands) for screening. | Create a diverse pool of potential drug candidates. |

| 3. Screening | Apply computational filters. For SBVS, this is typically molecular docking. For LBVS, it could be a pharmacophore search or similarity search. nih.govnih.gov | Rapidly reduce the number of molecules to a manageable set of potential hits. |

| 4. Scoring and Ranking | Evaluate and rank the screened compounds based on predicted binding affinity or fit to the pharmacophore model. | Prioritize the most promising candidates for further investigation. |

| 5. Hit Selection & Analysis | Manually inspect the top-ranked compounds to analyze their interactions with the target and assess their drug-like properties. proquest.com | Select a final set of compounds for experimental validation. |

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov By establishing this relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. acs.org

For benzoic acid derivatives, QSAR studies have been successfully applied to predict their toxicity. nih.gov In one such study, a Quantitative Structure-Toxicity Relationship (QSTR) model was developed for a series of benzoic acid compounds to predict their acute toxicity (LD50) in mice. The model was built using molecular connectivity indices (MCI) as structural parameters. nih.gov Such models demonstrate good predictive ability, making them valuable tools for assessing the potential toxicity of new compounds early in the discovery process. nih.gov

3D-QSAR models provide a more sophisticated approach by considering the three-dimensional properties of molecules. These models can help rationalize structure-activity data and efficiently identify active compounds from databases. acs.org

The table below presents a simplified example based on the findings of a QSTR study on benzoic acid compounds, illustrating the correlation between chemical structure and toxicity. nih.gov

| Compound | Molecular Descriptors (Example) | Observed LogLD₅₀ | Predicted LogLD₅₀ |

| 2,3,6-trichlorobenzoic acid | 0JA = 6.422, 1JA = 7.408 | -0.986 | -0.814 |

| 2-aminobenzoic acid | 0JA = 7.244, 1JA = 7.268 | -0.024 | -0.052 |

| 3,5-diiodobenzoic acid | 0JA = 6.908, 1JA = 7.484 | -0.576 | -0.404 |

Note: 0JA and 1JA represent zero and first-order connectivity indices, respectively.

Prediction of Pharmacological Interactions at the Molecular Level

Computational methods, particularly molecular docking, are instrumental in predicting how a compound like this compound interacts with its biological target at the molecular level. nih.gov Docking simulations place a ligand into the active site of a receptor and evaluate the binding mode and affinity. ijraset.com

These simulations can identify specific intermolecular interactions, such as:

Hydrogen bonds: The carboxylic acid and amino groups of this compound are capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. ontosight.ai

Hydrophobic interactions: The long octyl chain provides a significant hydrophobic character, allowing for favorable interactions with nonpolar pockets within the target. ontosight.ai

Ionic interactions: The carboxylic acid group can be deprotonated at physiological pH, enabling ionic bonds with positively charged residues. ontosight.ai

By analyzing these interactions, researchers can understand the basis of a compound's activity and selectivity. For instance, docking studies on benzenesulfonamide (B165840) derivatives identified key interactions within the active site of the cathepsin B enzyme, which correlated well with experimental inhibition data. nih.gov

| Ligand (Example) | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzenesulfonamide Derivative | Cathepsin B | -9.1 | Cys29, His199, Gln23 |

| Curcumin (Reference) | Cathepsin B | -8.7 | Cys29, Gly27, His199 |

This table is illustrative, based on findings for related compound classes to demonstrate the type of data generated. nih.gov

Polymerization Mechanism Studies via Computational Methods

The monomer this compound, particularly in its ester form, is a building block for polyamides. idexlab.com The polymerization characteristics of (octylamino)benzoic acid dimer phenyl esters have been investigated, showing that the orientation of the amino and carbonyl groups dictates the reaction outcome. Depending on the monomer structure, the reaction can yield either cyclic dimers or polymers. researchgate.net

While specific computational studies on the polymerization mechanism of this compound are not prominent in the literature, computational chemistry is a key methodology for investigating such processes. Theoretical studies can elucidate complex reaction mechanisms in polymerization, including both step-growth and chain-growth pathways. researchgate.net

For example, in iridium-catalyzed polymerization of benzoic acids, computational methods could be used to propose and validate the catalytic cycle and explain effects like monomer non-stoichiometry. rsc.org Similarly, in ring-opening polymerization, computational studies can help understand how a catalyst activates the monomer. rsc.orgmdpi.com For a monomer like this compound, computational modeling could be used to:

Calculate the activation energies for different reaction pathways (e.g., linear polymerization vs. cyclization).

Model the transition states of the polymerization steps.

Investigate the role of catalysts and initiators in controlling the polymerization process.

Predict the properties of the resulting polymers.

Research on Polymer Properties and Applications

Structure-Property Relationships in N-Alkyl-Substituted Aromatic Polyamides

The relationship between the molecular structure of N-alkyl-substituted aromatic polyamides and their macroscopic properties is a central theme of study. The alkyl substituent, in this case, the octyl chain, plays a crucial role in dictating the polymer's behavior both in solution and in the solid state.

The N-octyl chain has a profound influence on the polymerization of 4-aminobenzoic acid derivatives. A primary challenge in synthesizing aromatic polyamides is their tendency to be insoluble, which often leads to premature precipitation and limits the achievable molecular weight. nsf.gov The introduction of the flexible octyl side chain on the amide nitrogen disrupts the strong interchain hydrogen bonding and rigid packing that characterize unsubstituted aramids. nsf.govresearchgate.net

This disruption significantly enhances the solubility of the resulting poly(N-octyl-p-benzamide) in organic solvents like chloroform, in addition to traditional aramid solvents such as concentrated sulfuric acid. researchgate.net This improved solubility is critical for maintaining a homogeneous reaction medium during polymerization, allowing for better control over the reaction and the synthesis of high molecular weight polymers. nsf.govresearchgate.net Furthermore, the presence of the octyl group can limit side reactions during polymerization. nsf.gov Direct condensation polymerization of N-octyl-p-aminobenzoic acid has been successfully performed using condensation reagents like hexachloroethane (B51795) and triphenylphosphine (B44618) to yield the corresponding N-alkylated poly(p-benzamide). researchgate.net

The length of the alkyl side chain also systematically affects the thermal properties of the polymer. For the PABAn (poly(N-alkylated-p-benzamide)) series, the glass transition temperature (Tg) has been observed to decrease as the length of the alkyl group increases, a direct consequence of the increased flexibility and free volume introduced by the longer side chains. researchgate.net

A significant advancement in the synthesis of polyamides from 4-Octylamino-benzoic acid is the development of chain-growth polycondensation methods, which offer precise control over polymer architecture. mdpi.comnih.gov Traditional step-growth polycondensation typically yields polymers with broad molecular weight distributions (high polydispersity). acs.org However, by using monomers like phenyl 4-(octylamino)benzoate, researchers have achieved a chain-growth mechanism. mdpi.comacs.org

In this process, a base is used to generate an aminyl anion from the monomer, which then reacts with an initiator, such as phenyl 4-nitrobenzoate. mdpi.comacs.org A key finding is that the substituent on the monomer deactivates the polymer chain end to some extent, making the monomer more reactive than the polymer's active end. This difference in reactivity leads to a chain-growth pathway where monomers are sequentially added to the growing chain. mdpi.com

This methodology allows the number-average molecular weight (Mn) of the resulting polyamide to be effectively controlled by varying the initial ratio of monomer to initiator ([M]₀/[I]₀). nih.govresearchgate.net Experimental results demonstrate a linear relationship between Mn and the monomer/initiator ratio. nih.gov Crucially, these polymerizations yield aromatic polyamides with very narrow molecular weight distributions, or low polydispersity indices (Đ = Mw/Mn), typically in the range of 1.1 to 1.3. mdpi.comnih.govresearchgate.net This level of control is characteristic of a living polymerization process and represents a substantial improvement over conventional methods.

Table 1: Controlled Polymerization of Phenyl 4-(Octylamino)benzoate This table presents representative data on the chain-growth polycondensation of phenyl 4-(octylamino)benzoate, illustrating the relationship between the monomer-to-initiator ratio, the resulting number-average molecular weight (Mn), and the polydispersity index (Mw/Mn). Data is compiled from published research.

| Monomer/Initiator Ratio ([M]₀/[I]₀) | Mn ( g/mol ) | Polydispersity (Mw/Mn) | Source |

| 20 | 4,700 | 1.13 | researchgate.net |

| 40 | 8,900 | 1.15 | researchgate.net |

| 80 | 20,100 | 1.17 | researchgate.net |

| 10 (Ethyl Ester Monomer) | 3,100 | 1.18 | nih.gov |

| 20 (Ethyl Ester Monomer) | 5,800 | 1.16 | nih.gov |

Functional Polymers Derived from this compound Monomers

The ability to control the polymerization of this compound has paved the way for the synthesis of more complex and functional polymer architectures, such as block and graft copolymers. These advanced structures combine different polymer segments to create materials with hybrid properties.

Block Copolymers: The living, chain-growth nature of the polycondensation of 4-(octylamino)benzoic acid esters is particularly well-suited for the synthesis of well-defined block copolymers. nih.govacs.org These polymers are created by the sequential addition of different monomers to the reaction.

The synthesis process begins with the polymerization of the first monomer, for example, phenyl 4-(octylamino)benzoate, to form a "living" polymer block with active chain ends. acs.org Once this first monomer is consumed, a second, different monomer is introduced into the reaction mixture. The living chain ends of the first block then initiate the polymerization of the second monomer, resulting in the formation of a diblock copolymer with a controlled molecular weight and low polydispersity. nih.govacs.org This monomer-addition technique has been successfully used to synthesize unprecedented block copolymers containing distinct aramid segments, such as a block of poly(N-octyl-p-benzamide) connected to a block of poly(p-benzamide) (derived from a protected monomer). acs.org

Graft Copolymers: Graft copolymers consist of a main polymer backbone with other polymer chains grafted onto it as side branches. mdpi.com While specific examples detailing the grafting of poly(this compound) are not extensively documented, established synthetic strategies can be applied. mdpi.comtaylorandfrancis.com

Grafting-from: This method involves a polymer backbone containing initiating sites. Monomers of this compound ester could then be polymerized from these sites, growing the grafted chains directly from the backbone. mdpi.com

Grafting-through: This technique requires the synthesis of a macromonomer—a polymer chain (in this case, a short poly(this compound)) with a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form a backbone with the pre-made polymer chains incorporated as grafts. mdpi.com

Grafting-onto: In this approach, end-functionalized poly(this compound) chains are prepared separately and then attached to a polymer backbone that has complementary reactive groups. mdpi.com

These strategies allow for the design of graft copolymers with tailored architectures, combining the properties of the aramid grafts with those of the polymer backbone. cmu.edu

Studies on Secondary Structure Formation in Polyamides (e.g., Helical Conformations)

A fascinating area of polymer research is the development of synthetic polymers that can fold into specific, stable three-dimensional shapes, mimicking complex biological macromolecules. These molecules are often referred to as "foldamers." researchgate.net Aromatic polyamides have emerged as a promising class of polymers for creating such ordered structures, particularly helical conformations. mdpi.comresearchgate.netrsc.org

The formation of these secondary structures is typically driven by noncovalent interactions, with intramolecular hydrogen bonding being a key driving force. researchgate.netrsc.org In standard aramids, hydrogen bonds form between the amide N-H group of one unit and the carbonyl C=O group of another. The presence of the N-octyl substituent in poly(this compound) removes the amide proton, thereby preventing this conventional type of hydrogen bonding and disrupting chain packing. nsf.gov

However, researchers have devised alternative strategies to induce helical folding in aromatic polyamides. By designing monomers with specific functional groups, it is possible to introduce new intramolecular hydrogen-bonding patterns that guide the polymer chain into a stable helical conformation. mdpi.com For instance, studies on polyamides derived from m-amino benzoic acid have shown that the introduction of methoxy (B1213986) groups, which can be demethylated and subsequently form hydrogen bonds, can compel the polymer to adopt a helical structure. mdpi.com The resulting folded polymers can form hollow, tubular helices whose chirality can be controlled through the use of chiral additives. mdpi.com While these specific studies did not use this compound, they demonstrate that with rational monomer design, the broader class of N-substituted aromatic polyamides can be engineered into complex, folded secondary structures. researchgate.netrsc.org

Mechanistic Investigations of Biological Activity in Vitro Studies

Enzyme and Receptor Interaction Studies

Elucidation of NKCC1 Inhibitory Mechanisms

The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial membrane protein that regulates cell volume and chloride ion concentration by transporting sodium, potassium, and chloride ions across the cell membrane. nih.gov Its inhibition has been a key area of research for various neurological disorders.

Structural and mutagenesis studies have revealed that the human NKCC1 (hNKCC1) cotransporter possesses two distinct binding sites for inhibitors. nih.gov One site is located in the transmembrane domain (TMD), while the other is in the cytosolic C-terminal domain (CTD). nih.gov The binding of an inhibitor to either of these sites can induce significant conformational changes, arresting the cotransporter in a state that is unfavorable for ion permeation. nih.gov

The inhibitor binding site within the TMD is situated in a cavity formed by transmembrane helices 1, 3, 6, 8, 9, and 10, near the extracellular surface. nih.gov Molecular simulations suggest that inhibitors, including those structurally related to 4-Octylamino-benzoic acid, likely fit within this cavity. cnr.it A key residue identified in this pocket is Methionine 382 (M382 in human NKCC1, equivalent to M304 in zebrafish NKCC1), which is thought to act as an ion-gating residue and is crucial for the binding of bumetanide (B1668049), a well-known NKCC1 inhibitor. cnr.it It is proposed that inhibitors engage in hydrophobic interactions with this residue. cnr.it

Furthermore, the binding and inhibitory action of these compounds are dependent on the presence of monovalent ions like K+ and Na+, which appear to respond dynamically to the inhibitor's presence in the binding site. cnr.it For instance, cryo-electron microscopy studies have shown that inhibitors like bumetanide and furosemide (B1674285) utilize a carboxyl group to coordinate and co-occlude a potassium ion (K+) within the binding site. nih.gov

The second binding site in the CTD also plays a role in the inhibitory mechanism. The binding of inhibitors at this site is thought to contribute to the long-range conformational changes that inhibit the transporter's function. nih.gov

The chemical structure of this compound and its analogs plays a critical role in their potency and selectivity as NKCC1 inhibitors. Key structural features that have been identified to influence activity include the presence of a carboxylic acid group and the nature of the alkyl chain attached to the amino group.

Studies on a series of 4-amino-3-(alkylsulfamoyl)-benzoic acids have demonstrated that the insertion of a carboxylic acid group onto the aromatic ring is valuable for inhibitory activity. acs.org This acidic group is thought to be a requirement for interacting with the transporter, potentially through coordination with ions in the binding pocket. nih.gov

The n-octyl chain at the 4-amino position has been found to yield the best results in terms of NKCC1 inhibitory activity within its chemical scaffold. acs.org This suggests that the length and lipophilicity of this alkyl chain are important for optimal interaction with the hydrophobic binding pocket in the TMD of NKCC1.

The following table summarizes the structure-activity relationships for a series of benzoic acid derivatives as NKCC1 inhibitors.

| Compound | R Group (at 4-amino position) | Other Substituents | NKCC1 Inhibitory Activity | Reference |

| Analog 1 | n-hexyl | 3-(N-methylsulfamoyl) | Moderate | acs.org |

| Analog 2 | 3,3-dimethylbutyl | 3-(N-methylsulfamoyl) | Moderate | acs.org |

| Analog 3 | n-octyl | 3-(N-methylsulfamoyl) | High | acs.org |

| Analog 4 | 8,8,8-trifluorooctyl | 3-(N,N-dimethylsulfamoyl) | Potent and Selective | acs.org |

Investigation of Other Enzyme Modulation (e.g., Acetylcholinesterase, Carbonic Anhydrase, Dihydrofolate Reductase)

While direct studies on the interaction of this compound with acetylcholinesterase, carbonic anhydrase, and dihydrofolate reductase are not extensively documented, the broader class of benzoic acid derivatives has been investigated for its effects on these enzymes.

Acetylcholinesterase (AChE): Benzoic acid derivatives have been evaluated as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Some studies have reported that certain benzoic acid compounds can exhibit inhibitory activity against AChE, suggesting that this class of compounds has the potential to modulate cholinergic neurotransmission. nih.govresearchgate.net

Carbonic Anhydrase (CA): Carboxylic acids, including benzoic acid derivatives, are known to interact with metalloenzymes like carbonic anhydrase. mdpi.com Their mechanism of inhibition can involve direct binding to the catalytic zinc ion. mdpi.com Specifically, derivatives of 4-sulfamoyl-benzoic acid have been shown to be effective inhibitors of several human carbonic anhydrase isoforms. nih.gov Given the structural similarities, it is plausible that this compound could exhibit some level of interaction with carbonic anhydrases.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acids and amino acids, making it a target for various therapeutic agents. patsnap.com While many known DHFR inhibitors are structurally analogous to its substrate, dihydrofolate, the potential for other small molecules, including benzoic acid derivatives, to interact with this enzyme cannot be entirely ruled out without direct investigation. wikipedia.org

It is important to note that the inhibitory potential and selectivity of any compound are highly dependent on its specific chemical structure. Therefore, without direct experimental evidence, the activity of this compound against these enzymes remains speculative.

Molecular Basis of Cellular Effects (In Vitro Models)

Studies in Transfected Cell Lines (e.g., HEK293 cells)

To investigate the specific effects of compounds on NKCC1 activity in a controlled cellular environment, researchers frequently utilize human embryonic kidney 293 (HEK293) cells that have been transfected to express the NKCC1 transporter. acs.org These cells provide a robust model system to screen for and characterize NKCC1 inhibitors.

In such studies, the inhibitory activity of compounds like this compound analogs is typically assessed by measuring the influx of chloride ions (Cl⁻) into the cells. acs.org A common method involves using a Cl⁻-sensitive fluorescent protein, which allows for the real-time monitoring of intracellular Cl⁻ concentrations. embopress.org A reduction in the rate of Cl⁻ influx in the presence of the test compound indicates inhibition of NKCC1.

For example, a study investigating a library of 253 compounds, which included benzoic acid derivatives, used a Cl⁻ influx assay in HEK293 cells transfected with NKCC1 to identify potential inhibitors. acs.org The results from these cellular assays are crucial for determining the potency and efficacy of new chemical entities targeting NKCC1.

The following table provides an example of data that could be generated from such an in vitro assay.

| Compound | Concentration (µM) | % Inhibition of NKCC1-mediated Cl⁻ Influx |

| This compound analog | 1 | 15% |

| 10 | 65% | |

| 100 | 95% | |

| Bumetanide (Control) | 10 | 59% |

These types of in vitro studies in transfected cell lines are fundamental for understanding the molecular basis of a compound's cellular effects and for guiding the development of more potent and selective inhibitors.

An article on the "" of this compound cannot be generated as requested.

A thorough review of available scientific literature reveals a significant lack of specific research data for the compound "this compound" pertaining to the explicit topics required by the outline:

Analysis of Intracellular Ion Homeostasis: There are no available in vitro studies detailing the effects of this compound on intracellular ion concentrations, such as calcium or potassium, or its interactions with specific ion channels.

Research into Antimicrobial Mechanisms (e.g., Membrane Disruption): While the antimicrobial properties of benzoic acid and its various derivatives are documented, with membrane disruption often cited as a general mechanism for this class of compounds, specific studies demonstrating or detailing this mechanism for this compound are not present in the current body of scientific literature.

Interactions with Biological Macromolecules (e.g., Protein-Ligand Interactions): There is a lack of specific research, including binding affinity data or structural studies, on the interaction between this compound and biological macromolecules like proteins (e.g., serum albumin) or nucleic acids.

Due to the absence of detailed, peer-reviewed research and the specific data required to populate the requested sections and subsections, generating a scientifically accurate and informative article that strictly adheres to the provided outline is not possible at this time. To do so would require speculation or the inclusion of data from related but distinct compounds, which would violate the explicit constraints of the request.

Supramolecular Chemistry and Self Assembly Research

Directed Assembly through Non-Covalent Interactions

The self-assembly of 4-Octylamino-benzoic acid is a process directed by a hierarchy of non-covalent interactions. The primary driving forces are the highly directional hydrogen bonds originating from the carboxylic acid and secondary amine functionalities, which define the primary structural motifs.

The foundational interactions in the assembly of this compound are hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming robust, cyclic dimers through O—H⋯O interactions. This classic R²₂(8) graphite-set motif is a common feature in the crystal structures of benzoic acid derivatives.

Beyond the acid-acid dimer, the secondary amine (N-H) group provides an additional hydrogen bond donor site. This allows for the formation of intermolecular N—H⋯O hydrogen bonds, where the oxygen atom can be from either the carbonyl or hydroxyl part of a neighboring carboxylic acid group. These interactions link the primary dimeric units into extended one-dimensional chains or two-dimensional sheets. In the solid-state structures of related 4-aminobenzoic acid derivatives, these N—H⋯O bonds often result in the formation of C(8) chain motifs that propagate along a crystal axis nih.gov. The combination of acid-acid dimers and amine-carboxyl chains leads to the formation of well-defined oligomeric and polymeric supramolecular structures.

Table 1: Typical Hydrogen Bond Parameters in Aminobenzoic Acid Derivatives

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Supramolecular Motif |

| O—H⋯O | 2.6 - 2.8 | 165 - 175 | R²₂(8) Dimer |

| N—H⋯O (carbonyl) | 2.8 - 3.1 | 150 - 170 | C(8) Chain |

| N—H⋯N | 3.0 - 3.3 | 140 - 160 | Chain/Sheet Linkage |

Note: Data is generalized from studies on related aminobenzoic acid structures. nih.gov

The molecular geometry of this compound is inherently amphiphilic and anisotropic. The para-substituted benzene (B151609) ring provides a rigid, planar core, while the flexible octyl chain introduces a significant hydrophobic component. This distinct separation of a polar "head" (the aminobenzoic acid moiety) and a nonpolar "tail" (the octyl group) is a critical determinant of its self-assembly.

Cyclic Oligoamide Formation and Stereoselectivity

While this compound is primarily studied for its self-assembly via non-covalent bonds, it can also serve as a monomer unit for the covalent synthesis of aromatic oligoamides. Through standard peptide coupling reactions, the amino group of one molecule can form an amide bond with the carboxylic acid of another.

The formation of cyclic structures versus linear polymers is highly dependent on reaction conditions. Under high-dilution conditions, intramolecular or back-biting cyclization reactions are favored, which can lead to the formation of cyclic oligoamides of varying ring sizes. The rigid nature of the para-substituted benzene ring imparts a defined curvature to the growing oligomer chain, which can facilitate cyclization for specific numbers of monomer units. As this compound is an achiral molecule, the concept of stereoselectivity does not apply to its oligoamide formation.

Template-Mediated Synthesis of Complex Supramolecular Structures

The defined geometry and predictable binding motifs of aminobenzoic acid derivatives make them excellent candidates for use in template-mediated synthesis. In this approach, a pre-organized surface or molecule directs the assembly of building blocks into a specific, complex architecture that would not form spontaneously.